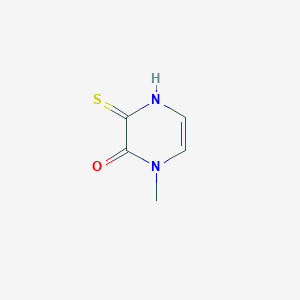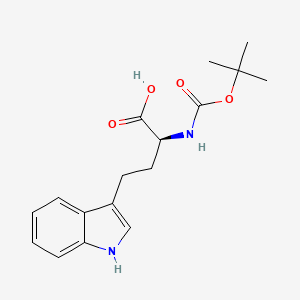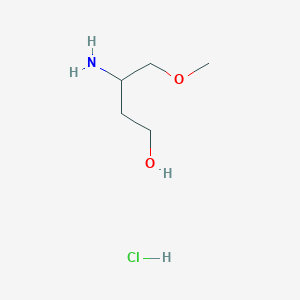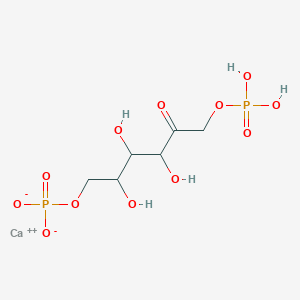![molecular formula C15H10ClNO B13893470 (NE)-N-[(1-chloroanthracen-9-yl)methylidene]hydroxylamine](/img/structure/B13893470.png)
(NE)-N-[(1-chloroanthracen-9-yl)methylidene]hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(NE)-N-[(1-chloroanthracen-9-yl)methylidene]hydroxylamine is a compound that features a hydroxylamine group attached to a chlorinated anthracene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-[(1-chloroanthracen-9-yl)methylidene]hydroxylamine typically involves the reaction of 1-chloroanthracene-9-carbaldehyde with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium acetate, in a suitable solvent like ethanol. The reaction mixture is usually heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and safety .
Análisis De Reacciones Químicas
Types of Reactions
(NE)-N-[(1-chloroanthracen-9-yl)methylidene]hydroxylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The chlorine atom on the anthracene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitrosoanthracene derivatives, while reduction could produce amine derivatives .
Aplicaciones Científicas De Investigación
(NE)-N-[(1-chloroanthracen-9-yl)methylidene]hydroxylamine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a probe in biochemical assays.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials
Mecanismo De Acción
The mechanism of action of (NE)-N-[(1-chloroanthracen-9-yl)methylidene]hydroxylamine involves its interaction with various molecular targets. The hydroxylamine group can participate in redox reactions, while the chlorinated anthracene moiety can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
9-chloroanthracene: A chlorinated polycyclic aromatic hydrocarbon with similar structural features.
Anthracene-9-carbaldehyde: A precursor in the synthesis of (NE)-N-[(1-chloroanthracen-9-yl)methylidene]hydroxylamine.
Hydroxylamine derivatives: Compounds containing the hydroxylamine functional group, which exhibit similar reactivity.
Uniqueness
This compound is unique due to the combination of the chlorinated anthracene moiety and the hydroxylamine group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in materials science and organic electronics .
Propiedades
Fórmula molecular |
C15H10ClNO |
|---|---|
Peso molecular |
255.70 g/mol |
Nombre IUPAC |
(NE)-N-[(1-chloroanthracen-9-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C15H10ClNO/c16-14-7-3-5-11-8-10-4-1-2-6-12(10)13(9-17-18)15(11)14/h1-9,18H/b17-9+ |
Clave InChI |
VNDCOFJEHBITIN-RQZCQDPDSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C=C3C=CC=C(C3=C2/C=N/O)Cl |
SMILES canónico |
C1=CC=C2C(=C1)C=C3C=CC=C(C3=C2C=NO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate;hydrochloride](/img/structure/B13893430.png)


![2-[2-(5-Chloro-4-methyl-2-nitrophenoxy)ethyl]isoindole-1,3-dione](/img/structure/B13893438.png)
![tert-butyl 3-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]propanoate](/img/structure/B13893440.png)


![1-[(5-Bromopyridin-2-yl)methyl]-4-oxoquinolizine-3-carboxylic acid](/img/structure/B13893446.png)

